N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine
Description
Properties
Molecular Formula |
C19H24BrN3O2 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C19H24BrN3O2/c20-18-3-4-19(25-15-16-2-1-5-21-13-16)17(12-18)14-22-6-7-23-8-10-24-11-9-23/h1-5,12-13,22H,6-11,14-15H2 |
InChI Key |
QJBRNJJFMGWHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=C(C=CC(=C2)Br)OCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Reductive Amination via Intermediate Aldehyde
Step 1: Synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde
- Reagents : 5-Bromo-2-hydroxybenzaldehyde, 3-(chloromethyl)pyridine, Cs₂CO₃, DMF.
- Conditions : 100°C, 16 hours under argon.
- Yield : 83%.
- Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by cesium carbonate.
Step 2: Reductive Amination with 2-(Morpholin-4-yl)ethylamine
- Reagents : 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde, 2-(morpholin-4-yl)ethylamine, NaBH₃CN, MeOH.
- Conditions : Room temperature, 12 hours.
- Yield : 68–72%.
- Key Data :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Reaction Monitoring | TLC (Rf = 0.45 in EtOAc/Hexane) |
Method 2: Nucleophilic Substitution via Benzyl Bromide Intermediate
Step 1: Bromination of 5-Bromo-2-(pyridin-3-ylmethoxy)benzyl Alcohol
- Reagents : 5-Bromo-2-(pyridin-3-ylmethoxy)benzyl alcohol, PBr₃, DCM.
- Conditions : 0°C to room temperature, 2 hours.
- Yield : 89%.
Step 2: Amine Coupling
Method 3: One-Pot Tandem Coupling and Reduction
Procedure :
- Reagents : 5-Bromo-2-hydroxybenzaldehyde, 3-(chloromethyl)pyridine, 2-(morpholin-4-yl)ethylamine, Cs₂CO₃, NaBH₃CN, DMF/MeOH.
- Conditions : Sequential coupling (100°C, 12 hours) followed by in situ reduction (room temperature, 6 hours).
- Yield : 58% overall.
- Advantages : Reduced purification steps.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 72% | 65% | 58% |
| Key Step | Reductive Amination | Nucleophilic Substitution | Tandem Reaction |
| Purification Complexity | Moderate | High | Low |
| Scalability | High | Moderate | Limited |
Key Findings :
- Method 1 offers the highest yield and scalability but requires anhydrous conditions for NaBH₃CN.
- Method 2 is suitable for gram-scale synthesis but involves hazardous PBr₃.
- Method 3 minimizes intermediate isolation but suffers from lower yields.
Challenges and Optimizations
- Steric Hindrance : Bulky pyridin-3-ylmethoxy group slows nucleophilic substitution; microwave-assisted synthesis (80°C, 1 hour) improves rates.
- Byproducts : Over-reduction of aldehyde to alcohol in Method 1 is mitigated by controlled NaBH₃CN stoichiometry.
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyridine ring or the brominated aromatic ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the morpholine moiety.
Reduction: Reduced forms of the pyridine or aromatic ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine serves as a versatile building block for the construction of more complex molecules. Its brominated aromatic ring allows for further functionalization through substitution reactions.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its unique structure may offer advantages in terms of binding affinity and specificity for certain molecular targets.
Industry
In the materials science field, {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine could be used in the development of novel polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the morpholine group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Halogenated Benzyl Derivatives
Bromine substitution at the 5-position (as in the target compound) is a common strategy to modulate electronic and steric properties. For example, the sulfonamide derivative () exhibits a bromine atom that stabilizes its crystal lattice via C–H···Br interactions . In contrast, chlorinated analogs like 34H-NBCl () show reduced 5-HT2A affinity compared to brominated derivatives (e.g., 24H-NBBr, EC₅₀ = 1.2 nM vs. 0.8 nM for 24H-NBOMe), suggesting bromine’s superior van der Waals interactions in receptor binding .
Morpholine-Containing Amines
The morpholine group enhances solubility and metabolic stability. In , a morpholinyl-ethylamine side chain in antimalarial imidazopyridazines improves aqueous solubility (logP = 1.8) while maintaining nanomolar potency against Plasmodium falciparum . Similarly, the sulfonamide derivative () forms hydrogen bonds (N–H···O) via its morpholine oxygen, stabilizing its crystal structure . The target compound’s morpholinyl-ethanamine chain may similarly improve bioavailability compared to non-morpholine analogs like 24H-NBOMe .
Pyridinylmethoxy Substituents
The pyridin-3-ylmethoxy group distinguishes the target compound from analogs with phenylmethoxy (e.g., 24H-NBOMe) or fluorobenzyloxy (e.g., 893613-22-4) substituents. Pyridine’s nitrogen atom enables hydrogen bonding or coordination with metal ions, as seen in copper(II) complexes () . In contrast, fluorinated benzyloxy groups () may enhance lipophilicity but reduce polar interactions .
Research Implications and Limitations
Contradictions arise in activity profiles: morpholine-containing antimalarials () lack the bromine atom critical for neurological targets , underscoring the need for tailored substituent optimization. Future studies should prioritize synthesizing the target compound using methods from or 7 , followed by crystallographic and pharmacological validation.
Biological Activity
N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure and Composition
- Molecular Formula: C19H24BrN3O2
- Molecular Weight: 406.3 g/mol
- IUPAC Name: N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-2-(morpholin-4-yl)ethanamine
The compound features a brominated aromatic ring, a pyridine moiety, and a morpholine group, suggesting potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H24BrN3O2 |
| Molecular Weight | 406.3 g/mol |
| IUPAC Name | N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-2-(morpholin-4-yl)ethanamine |
| InChI | InChI=1S/C19H24BrN3O2/c20-18... |
| Canonical SMILES | C1COCCN1CCNCC2=C(C=CC(=C2)Br)OCC3=CN=CC=C3 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.
- Receptor Binding: Its structural components suggest that it could bind to various receptors, influencing signaling pathways critical in disease processes.
- Cellular Uptake: The morpholine group may facilitate cellular uptake, enhancing the compound's efficacy at lower concentrations.
Neuroprotective Effects
Research into related morpholine derivatives has revealed neuroprotective effects against neurodegenerative diseases. These compounds often exhibit antioxidant properties and may inhibit apoptosis in neuronal cells . Given the presence of the morpholine moiety in this compound, further investigation into its neuroprotective capabilities is warranted.
In Vitro Studies
In vitro studies have been conducted on related compounds to assess their biological activity:
-
Antitumor Activity: A series of pyridine-based compounds were evaluated for their ability to inhibit tumor cell growth. Results indicated that modifications at the aromatic ring significantly enhanced anticancer activity.
Compound IC50 (µM) Activity Description Compound A 15 Moderate inhibition of cell growth Compound B 8 Strong inhibition of cell growth - Neuroprotection: Morpholine derivatives demonstrated protective effects against oxidative stress-induced apoptosis in neuronal cells, suggesting a potential therapeutic application for neurodegenerative conditions.
Future Directions
Given the promising biological activity suggested by its structure and preliminary studies on similar compounds, further research should focus on:
- In Vivo Studies: Conducting animal models to evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Mechanistic Studies: Detailed investigations into its mechanism of action at the molecular level.
- Structure–Activity Relationship (SAR): Exploring modifications to enhance potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
